Human Pharmacokinetics: Head‑to‑Head Cmax Comparison of Artepillin C vs. Drupanin After an Identical Oral Dose of Brazilian Green Propolis
In a single‑dose human pharmacokinetic study, artepillin C and drupanin were measured simultaneously in plasma after ingestion of 360 mg Brazilian green propolis ethanol extract powder. After enzymatic deconjugation, the Cmax of artepillin C was 1255 ± 517 nM, whereas drupanin achieved a Cmax of 2893 ± 711 nM—a 2.3‑fold higher peak exposure for the mono‑prenylated analogue. Both compounds were extensively glucuronidated (89.3 % and 88.2 %, respectively), indicating that the prenylation pattern does not merely alter potency but fundamentally changes systemic exposure [1][2]. This is the first reported human PK dataset for these propolis cinnamic acid derivatives.
| Evidence Dimension | Maximum plasma concentration (Cmax) after oral administration |
|---|---|
| Target Compound Data | Artepillin C Cmax = 1255 ± 517 nM (89.3 % glucuronidated) |
| Comparator Or Baseline | Drupanin Cmax = 2893 ± 711 nM (88.2 % glucuronidated) |
| Quantified Difference | Drupanin Cmax is 2.3‑fold higher than artepillin C |
| Conditions | Healthy human volunteers (n = 12); single oral dose of 3 capsules containing 360 mg BGP ethanol extract; plasma collected before and up to 24 h post‑dose; enzymatic hydrolysis with β‑glucuronidase/sulfatase; LC/MS/MS quantification |
Why This Matters
Procuring artepillin C rather than drupanin ensures predictable plasma exposure in in‑vivo studies; the 2.3‑fold Cmax difference means that dose‑normalised comparisons between compounds are invalid without compound‑specific PK characterisation.
- [1] Yamaga M, Tani H, Nishikawa M, Fukaya K, Ikushiro S, Murota K. Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. Food Funct. 2021;12:2520‑2530. View Source
- [2] Yamaga M, et al. Pharmacokinetics and metabolism of cinnamic acid derivatives (PubMed summary). PMID: 33620087. View Source
